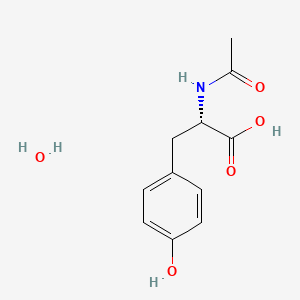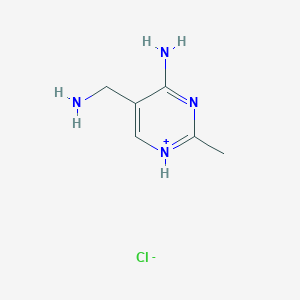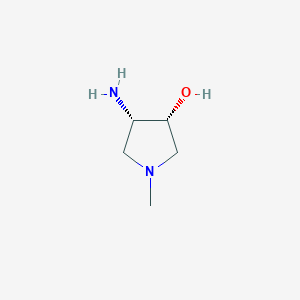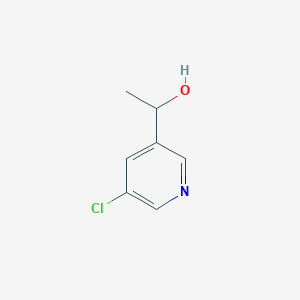![molecular formula C9H7N3 B7964297 2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene CAS No. 1000342-79-9](/img/structure/B7964297.png)
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Overview
Description
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine is a heterocyclic compound with the molecular formula C₉H₇N₃. It is characterized by a fused ring system consisting of two pyrrole rings and one pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine can be synthesized using the Bischler reaction, which involves the condensation of α-hydroxy-ketones with 2,6-diaminopyridine. This reaction yields 6-amino-1-pyrrolo[2,3-b]pyridines and the novel system 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine with various alkyl and aryl substituents .
Industrial Production Methods
Industrial production methods for 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine are not well-documented in the literature. the Bischler reaction remains a key synthetic route for laboratory-scale preparation.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives .
Scientific Research Applications
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are explored as potential Janus kinase inhibitors for the treatment of rheumatoid arthritis.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine involves its interaction with molecular targets such as Janus kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby modulating signaling pathways involved in inflammatory responses . The linear arrangement of its rings and the characteristic position of hydrogen bond donors and acceptors allow it to accommodate conformational changes in the binding cavity while maintaining interactions with ATP-binding residues .
Comparison with Similar Compounds
Similar Compounds
Dipyrrolo[2,3-b3’,2’-e]pyridine, 1,7-dihydro-2,6-diphenyl-: This compound has similar structural features but with phenyl substituents at positions 2 and 6.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-pyridine fused ring system but differ in the nature of the substituents and the specific arrangement of the rings.
Uniqueness
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to act as a hinge-binding motif in kinase inhibitors sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-79-9 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)







![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)

